molecular formula C27H36O8 B1678093 Prednicarbate CAS No. 73771-04-7

Prednicarbate

Cat. No. B1678093
CAS RN: 73771-04-7
M. Wt: 488.6 g/mol
InChI Key: FNPXMHRZILFCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednicarbate is a medium potency topical corticosteroid used to manage pruritus and inflammation associated with responsive skin conditions . It is a non-halogenated, double-ester derivative of prednisolone . It is used in the treatment of inflammatory skin diseases, such as atopic dermatitis .


Molecular Structure Analysis

Prednicarbate has a molecular formula of C27H36O8 and a molecular weight of 488.57 . The structure of Prednicarbate includes a carbonate group bonding to C17 .


Chemical Reactions Analysis

Thermal analysis of Prednicarbate shows that the beginning of the first thermal decomposition stage of Prednicarbate was decreased in the presence of certain excipients . The product at the first thermal decomposition step of Prednicarbate corresponds to the elimination of the carbonate group bonding to C17, and a consequent formation of a double bond between C17 and C16 .

Scientific Research Applications

Pharmacological Properties and Therapeutic Use

Prednicarbate is a synthetic nonhalogenated moderate to high potency corticosteroid, primarily metabolized to prednisolone during skin permeation. It is indicated for the treatment of various corticosteroid-responsive dermatological disorders, including dermatitis (eczema) and psoriasis. Large clinical trials have confirmed its efficacy, with similar activity to comparator corticosteroids in patients with dermatitis. Prednicarbate demonstrates low atrophogenic potential when used without occlusion, making it a valuable option for treating corticosteroid-responsive dermatoses (Spencer & Wagstaff, 1998).

Benefits in Atopic Dermatitis

Prednicarbate has a favorable benefit-risk ratio, particularly in the treatment of atopic dermatitis. Its efficacy is comparable to medium potency corticosteroids, but with a lower potential for causing skin atrophy. This makes it suitable for treating atopic dermatitis in children and other inflammatory disorders in both children and adults (Gupta & Chow, 2004).

Skin Absorption and Drug Delivery Systems

Solid lipid nanoparticles (SLN) have been used to enhance the delivery of prednicarbate to the skin. Studies show that SLN increases prednicarbate penetration into human skin by 30%, compared to traditional cream formulations. This method improves drug absorption by the skin, indicating its potential for more efficient topical drug delivery systems (Maia, Mehnert, & Schäfer-Korting, 2000).

Comparison with Other Glucocorticoids

A study comparing prednicarbate with other glucocorticoids like mometasone furoate and betamethasone 17-valerate found that prednicarbate causes less skin thinning. This suggests an improved benefit/risk ratio for prednicarbate, making it a more suitable option for conditions requiring long-term topical glucocorticoid treatment (Korting et al., 2002).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of prednicarbate indicates that it is a nonhalogenated derivative of prednisolone used for local treatment of skin diseases. Following topical application, neither prednicarbate nor its metabolites were detected systemically, reflecting its low systemic bioavailability and suggesting a reduced risk of systemic side effects (Barth et al., 1993).

Safety And Hazards

Prednicarbate may cause damage to organs through prolonged or repeated exposure . It is advised not to breathe in the dust of Prednicarbate and to seek medical advice if you feel unwell .

Future Directions

Prednicarbate is a relatively new topical corticosteroid drug . It is similar in potency to hydrocortisone and is used in the treatment of inflammatory skin diseases, such as atopic dermatitis . As a newer drug, it may be the subject of ongoing research to further understand its properties and potential applications .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXMHRZILFCKX-KAJVQRHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045502
Record name Prednicarbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In common with other topical corticosteroids, prednicarbate has anti-inflammatory, antipruritic, and vasoconstrictive properties. In general, the mechanism of the anti-inflammatory activity of topical steroids is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Prednicarbate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Prednicarbate

CAS RN

73771-04-7
Record name Prednicarbate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73771-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednicarbate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednicarbate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prednicarbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prednicarbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNICARBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V901LV1K7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prednicarbate
Reactant of Route 2
Reactant of Route 2
Prednicarbate
Reactant of Route 3
Prednicarbate
Reactant of Route 4
Reactant of Route 4
Prednicarbate
Reactant of Route 5
Reactant of Route 5
Prednicarbate
Reactant of Route 6
Prednicarbate

Citations

For This Compound
2,130
Citations
ZR Butler, JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2019 - cambridge.org
The crystal structure of prednicarbate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques. Prednicarbate …
Number of citations: 1 www.cambridge.org
AK Gupta, M Chow - Journal of cutaneous medicine and surgery, 2004 - Springer
… the topical steroid prednicarbate through its … Prednicarbate does not have the characteristic effects of a traditional corticosteroid on keratinocytes and fibroblasts. While prednicarbate …
Number of citations: 19 link.springer.com
A Gysler, K Lange, HC Korting… - Pharmaceutical …, 1997 - Springer
… Evaluation of skin layer-specific prednicarbate (PC) biotrans— formation, possibly explaining … Bohn, Hoechst AG, Frankfurt/M., for supplying prednicarbate and its metabolites. We like to …
Number of citations: 89 link.springer.com
SL Borgia, P Schlupp, W Mehnert… - European journal of …, 2008 - Elsevier
… glucocorticoid prednicarbate … prednicarbate absorption and metabolism. While release ranked in the order cream < fatty ointment < ointment for both sets of preparations, prednicarbate …
Number of citations: 70 www.sciencedirect.com
Y Baspinar, CM Keck, HH Borchert - International journal of pharmaceutics, 2010 - Elsevier
A physically and chemically stable positively charged prednicarbate nanoemulsion was developed as a carrier system for the treatment of atopic dermatitis. Phytosphingosine was used …
Number of citations: 96 www.sciencedirect.com
H Salvio Neto, F Barros… - Journal of thermal …, 2010 - akjournals.com
… Abstract In the present work, the thermal behavior of prednicarbate was studied using DSC … It was found that the product at the first thermal decomposition step of prednicarbate …
Number of citations: 23 akjournals.com
HC Korting, D Vieluf, M Kerscher - European journal of clinical …, 1992 - Springer
The atrophogenic potential of medium-potent topical glucocorticoids is still controversial. In a double-blind controlled trial 24 healthy volunteers either applied 0.25% prednicarbate …
Number of citations: 65 link.springer.com
H Neto, C Novák, J Matos - Journal of thermal analysis and …, 2009 - akjournals.com
… of the first thermal decomposition stage of the prednicarbate ( T onset value) was decreased … of prednicarbate. By the comparison of the thermal profiles of 1:1 prednicarbate:excipients …
Number of citations: 69 akjournals.com
HC Korting, H Zienicke, O Braun-Falco, K Bork… - …, 1994 - pubmed.ncbi.nlm.nih.gov
… double-ester type 0.25% prednicarbate cream was compared to the … Thereafter treatment was based on either prednicarbate … -infective to a topical prednicarbate preparation is not to be …
Number of citations: 34 pubmed.ncbi.nlm.nih.gov
CM Spencer, AJ Wagstaff - BioDrugs, 1998 - Springer
… Prednicarbate is indicated for relief of inflammation and pruritus … prednicarbate generally to have similar activity to comparator corticosteroids. Data concerning use of prednicarbate in …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.